4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylpyridine with an appropriate oxazole precursor under acidic or basic conditions to facilitate the cyclization process . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the chlorine atom .
Scientific Research Applications
4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine include other oxazole and pyridine derivatives, such as:
- 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine
- 4-hydroxy-2-quinolones
- 1,2,4-oxadiazole functionalized quinoline derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
1242250-48-1 |
---|---|
Molecular Formula |
C7H5ClN2O |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5ClN2O/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3 |
InChI Key |
GJECRSYWFUAZMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=NC=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.